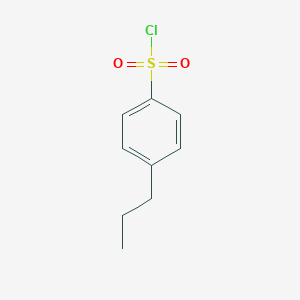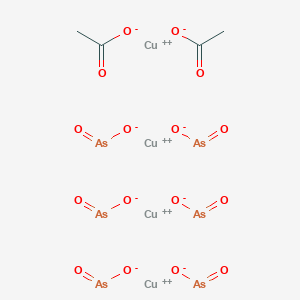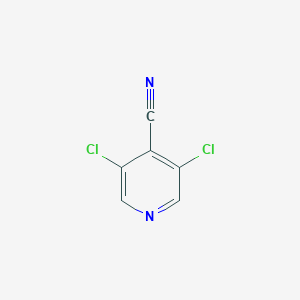
3,5-Dichloro-4-pyridinecarbonitrile
概要
説明
3,5-Dichloro-4-pyridinecarbonitrile is a chemical compound that is part of the pyridinecarbonitrile family. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The pyridine ring in this compound is substituted with two chlorine atoms and a nitrile group, which contribute to its reactivity and potential applications in various chemical syntheses and biological activities.
Synthesis Analysis
The synthesis of pyridinecarbonitriles can be complex, involving multiple steps and components. For instance, a multi-component synthesis approach has been used to create libraries of pyridine-3,5-dicarbonitriles, which includes 3,5-dichloro-4-pyridinecarbonitrile derivatives. This approach has been optimized using microwave-assisted synthesis, which provides a rapid and efficient method for generating compound libraries with improved yields . Additionally, the synthesis of related compounds, such as 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, involves multicomponent reactions with good yields, indicating the versatility of pyridinecarbonitriles in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyridinecarbonitriles is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using this technique . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
Pyridinecarbonitriles undergo various chemical reactions, which can be influenced by the presence of substituents on the pyridine ring. For instance, 4,6-dichloro-3-pyridinecarbonitrile can react with different nucleophiles to yield a range of substituted 3-pyridinecarbonitriles . The reactivity of these compounds can be further explored through mechanistic studies, as demonstrated by the investigation of the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitriles are influenced by their molecular structure. For example, the inherent merocyanine system of certain indeno[2,1-c]pyridine-4-carbonitriles results in a broad absorption band in UV/VIS spectra, and their dehydrogenated forms exhibit blue-green fluorescence . These properties are significant for applications in materials science and as fluorescent probes. Additionally, the keto-enol equilibrium observed in DMSO solutions of chromeno[2,3-b]pyridine-3-carbonitriles indicates the dynamic nature of these compounds .
科学的研究の応用
Synthesis and Chemistry
3,5-Dichloro-4-pyridinecarbonitrile has been extensively studied for its role in the synthesis of various compounds. Studies have revealed its utility in generating compound libraries, particularly through microwave-assisted synthesis, enhancing the yield of pyridine-3,5-dicarbonitriles (Guo et al., 2007). Furthermore, it has been used in the synthesis of novel 3-pyridinecarbonitriles with amino acid functions, showing significant antibacterial activity (Girgis et al., 2004).
Applications in Organic Light-Emitting Devices (OLEDs)
In the field of electronics, 3,5-Dichloro-4-pyridinecarbonitrile derivatives have been utilized in creating efficient sky blue-to-green thermally activated delayed fluorescent (TADF) emitters. These have contributed to the development of low-drive-voltage OLEDs (Masuda et al., 2019).
Fluorescence Properties and Security Applications
The fluorescence properties of 3-pyridinecarbonitrile compounds have been investigated for potential applications in security papers. These studies focus on the fluorescence behavior and mechanical properties of papers treated with these compounds (Basta et al., 2002).
Corrosion Inhibition
Another important application of 3,5-Dichloro-4-pyridinecarbonitrile derivatives is in the field of corrosion inhibition. Research indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential for industrial applications (Ansari et al., 2015).
Fluorescent and Chromophoric Properties
Recent studies have explored the fluorescent and chromophoric properties of novel 3,5-Dichloro-4-pyridinecarbonitrile derivatives. These compounds exhibit strong solvatochromism and near-infrared solid-state fluorescence, making them of interest for various optical and electronic applications (Chunikhin et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3,5-dichloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBRCUFWMUBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456526 | |
| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-pyridinecarbonitrile | |
CAS RN |
153463-65-1 | |
| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

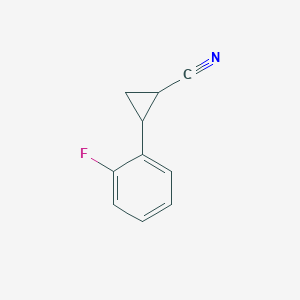
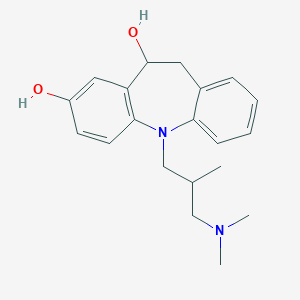
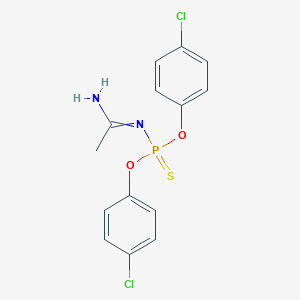
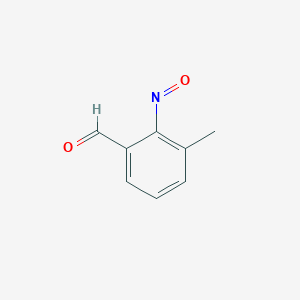
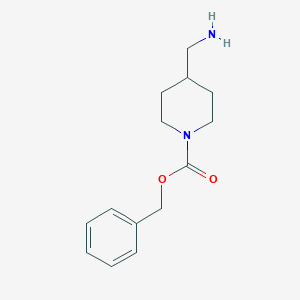
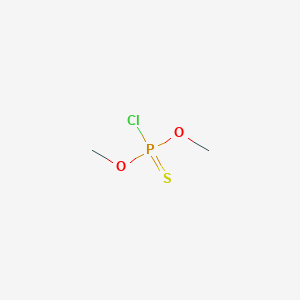
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
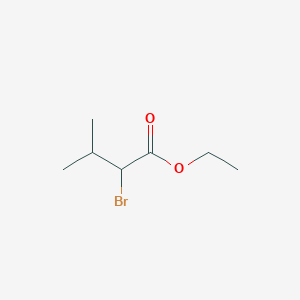
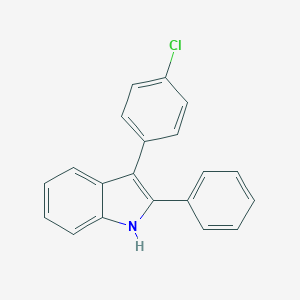
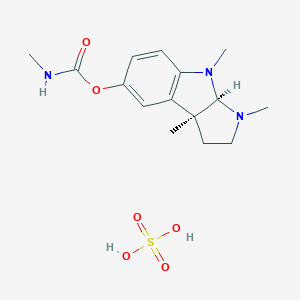
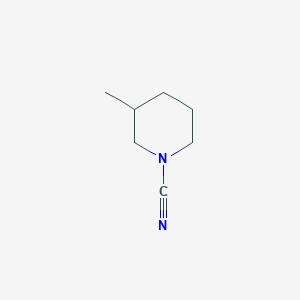
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
